molecular formula C17H26N2O B5135763 3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide CAS No. 959240-05-2

3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

Cat. No.: B5135763
CAS No.: 959240-05-2
M. Wt: 274.4 g/mol
InChI Key: DFYWQDSXALNIRR-UHFFFAOYSA-N
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Description

3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is a synthetic compound structurally related to fentanyl, a potent opioid agonist. Its core structure consists of a propanamide backbone with a phenyl group at the 3-position and a piperidin-4-yl group substituted at the 1-position with an isopropyl (propan-2-yl) moiety. This modification distinguishes it from classical fentanyl analogs, which typically feature a phenethyl group on the piperidine nitrogen . The compound’s molecular formula is C₁₇H₂₆N₂O, with a molecular weight of 274.4 g/mol.

Properties

IUPAC Name

3-phenyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-14(2)19-12-10-16(11-13-19)18-17(20)9-8-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYWQDSXALNIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101213089
Record name N-[1-(1-Methylethyl)-4-piperidinyl]benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-05-2
Record name N-[1-(1-Methylethyl)-4-piperidinyl]benzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959240-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(1-Methylethyl)-4-piperidinyl]benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other fentanyl analogues and related compounds.

    Biology: Studied for its interactions with opioid receptors and its potential effects on biological systems.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates[][4].

Mechanism of Action

The compound exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to the inhibition of neurotransmitter release and resulting in analgesic effects. The molecular targets include the opioid receptors, and the pathways involved are related to pain modulation and neurotransmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table highlights structural analogs and their key differences:

Compound Name Piperidine Substituent Propanamide Substituent Molecular Weight (g/mol) Key Features
Target Compound 1-(propan-2-yl) 3-phenyl 274.4 Isopropyl substituent; lacks phenethyl group; unmodified phenyl ring.
Fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) 1-(2-phenylethyl) N-phenyl 336.47 Phenethyl group enhances μ-opioid receptor binding; controlled substance.
2'-Fluoroortho-Fluorofentanyl 1-[2-(2-fluorophenyl)ethyl] N-(2-fluorophenyl) 372.5 Fluorinated aromatic rings increase lipophilicity and receptor affinity.
4-Fluoroisobutyrylfentanyl 1-(2-phenylethyl) Isobutyramide, 4-fluoro 398.5 (estimated) Isobutyramide group alters metabolic stability; fluorophenyl substitution.
α-Methylfentanylin 1-(1-phenylprop-2-yl) 2-methyl, N-phenyl ~340 (estimated) Methylation on propanamide chain; modified piperidine substituent.
N-Phenyl-N-(piperidin-4-yl)propanamide (Fentanyl Impurity B) None (piperidin-4-yl) N-phenyl 218.3 (estimated) Lacks piperidine substituent; reduced lipophilicity and receptor binding.

Substituent Effects on Pharmacological Activity

  • Fluorinated analogs (e.g., 2'-fluoroortho-fluorofentanyl) demonstrate enhanced receptor affinity due to fluorine’s electron-withdrawing effects and increased lipophilicity .
  • Propanamide Chain Variations :

    • The 3-phenyl substituent in the target compound differs from fentanyl’s unsubstituted propanamide chain. Similar compounds with methyl or halogen substitutions (e.g., α-methylfentanylin) show altered metabolic stability and potency .
    • Replacement of propanamide with isobutyramide (e.g., 4-fluoroisobutyrylfentanyl) extends half-life due to reduced enzymatic degradation .

Pharmacological and Regulatory Considerations

  • Activity: While fentanyl analogs primarily act as μ-opioid receptor agonists, the target compound’s activity remains unconfirmed.
  • Toxicity : Some analogs (e.g., 7904688 in ) exhibit low cytotoxicity (<40 mg/mL), but the target compound’s safety profile is undocumented.
  • Regulatory Status : China’s 2019 fentanyl-related substance controls classify analogs based on structural modifications (e.g., acyl or aromatic substitutions). The target compound’s isopropyl and 3-phenyl groups may place it under similar scrutiny .

Comparative Data Table: Key Analogs and Properties

Property Target Compound Fentanyl 2'-Fluoroortho-Fluorofentanyl 4-Fluoroisobutyrylfentanyl
Molecular Weight 274.4 336.47 372.5 398.5
Piperidine Substituent Isopropyl Phenethyl 2-Fluorophenethyl Phenethyl
Aromatic Modifications None None 2-Fluorophenyl 4-Fluorophenyl
Amide Group Propanamide Propanamide Propanamide Isobutyramide
Reported Activity Unknown μ-opioid agonist High receptor affinity Prolonged half-life

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